
N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CBR-5884, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of extensive research.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide involves the inhibition of the protein kinase CK2. CK2 is a key regulator of cell growth and proliferation, and its overexpression has been linked to various types of cancer. By inhibiting CK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit DNA repair mechanisms in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is its potency against a range of cancer cell lines. This makes it a valuable tool for cancer research, particularly in the development of new cancer therapies. However, one limitation of this compound is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. One potential direction is the development of this compound derivatives that have improved potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers that can be used to predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown significant potential in cancer research. Its potent antitumor activity and mechanism of action make it a valuable tool for the development of new cancer therapies. While there are limitations to its use in certain experiments, further research on this compound is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction between 4-chlorobenzylamine and 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine to produce a key intermediate. This intermediate is then treated with oxalyl chloride and triethylamine to produce the final product, this compound.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and melanoma.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c24-18-9-7-16(8-10-18)14-25-22(28)23(29)26-15-20(21-6-3-13-30-21)27-12-11-17-4-1-2-5-19(17)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFBMEPBSYNAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2883926.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)
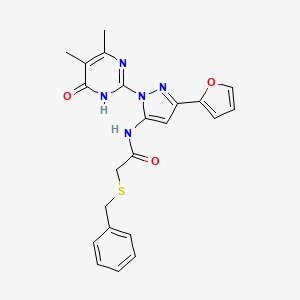
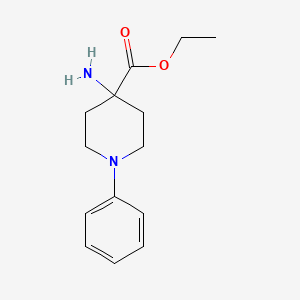
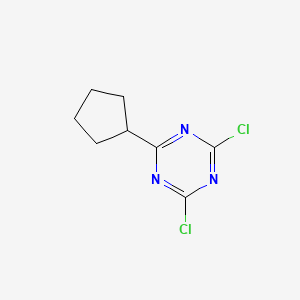
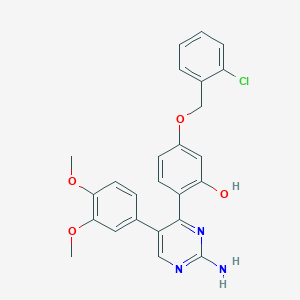
![methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate](/img/structure/B2883937.png)
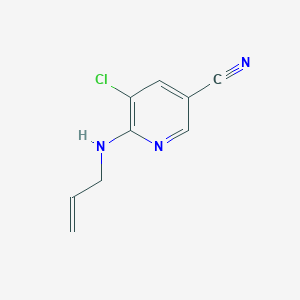
![1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2883940.png)
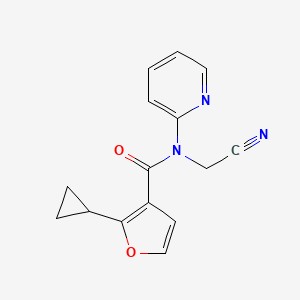
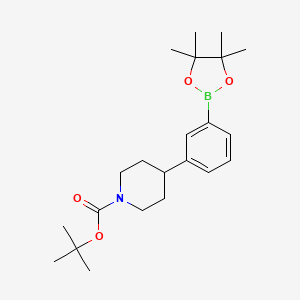
![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)
![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)
